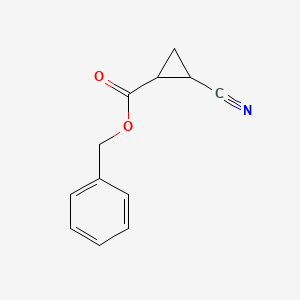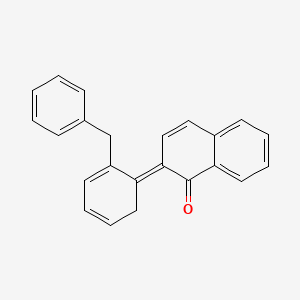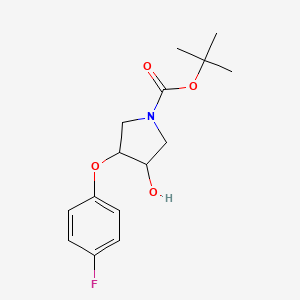![molecular formula C14H12N2O3 B14803784 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.25668 g/mol . This compound is known for its unique structure, which includes both a benzamide and a dihydroxyphenyl group, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide typically involves the reaction of 2,3-dihydroxybenzaldehyde with 3-aminobenzamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is usually heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Aplicaciones Científicas De Investigación
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various enzymatic pathways. Additionally, its dihydroxyphenyl group allows it to act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparación Con Compuestos Similares
Similar compounds to 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide include:
3-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzamide: This compound has a similar structure but with the hydroxyl groups positioned differently on the phenyl ring, which can affect its reactivity and biological activity.
3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzamide: Another similar compound with hydroxyl groups at different positions, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting effects on its reactivity and applications.
Propiedades
Fórmula molecular |
C14H12N2O3 |
|---|---|
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
3-[(2,3-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(19)9-3-1-5-11(7-9)16-8-10-4-2-6-12(17)13(10)18/h1-8,17-18H,(H2,15,19) |
Clave InChI |
DSHYBLJICFTBFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14803703.png)
![7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14803704.png)



![(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28)-hexaen-7-yl)methyl 3-methylbutanoate](/img/structure/B14803735.png)
![(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)
![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)



![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
